5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of thieno[2,3-b]pyridine and triazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Thieno[2,3-b]pyridine derivatives have been reported to have potential in the treatment of central nervous system diseases and as C-terminal hydrolase L1 (UCH-L1) inhibitors . They are also promising for the design of antimicrobial and antitumor agents .
Mode of Action
It is known that thieno[2,3-b]pyridine derivatives can undergo various transformations, including deacylation and alkylation reactions .
Biochemical Pathways
Thieno[2,3-b]pyridine derivatives are known to be involved in various biochemical processes, including intramolecular heterocyclization reactions .
Result of Action
Thieno[2,3-b]pyridine derivatives have been reported to have potential therapeutic effects in the treatment of central nervous system diseases , as UCH-L1 inhibitors , and as antimicrobial and antitumor agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the alkylation of 3-aminothieno[2,3-b]pyridine derivatives with ethylating agents, followed by cyclization with triazole precursors under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or dimethylformamide (DMF) with catalysts like para-toluenesulfonic acid (p-TsOH) or sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, DMF
p-TsOH, sodium ethoxideMajor Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex heterocyclic systems.
Biology
Biologically, 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol exhibits antimicrobial and anticancer activities. It has been tested against various microbial strains and cancer cell lines, showing promising results in inhibiting growth and proliferation .
Medicine
In medicine, this compound is being explored for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
Industrially, this compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also employed in the synthesis of dyes and pigments .
Comparison with Similar Compounds
Similar Compounds
3-aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share the thieno[2,3-b]pyridine core but differ in their functional groups, leading to variations in biological activity.
2-(1-aryl-1H-tetrazol-5-yl)-thieno[2,3-b]pyridine: These derivatives have a tetrazole ring instead of a triazole ring, which affects their chemical reactivity and biological properties.
4-(3-aminothieno[2,3-b]pyridin-2-yl)coumarins: These compounds combine the thieno[2,3-b]pyridine core with a coumarin moiety, resulting in different applications and activities.
Uniqueness
The uniqueness of 5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol lies in its combination of thieno[2,3-b]pyridine and triazole rings, which confer distinct chemical and biological properties. This structural arrangement allows for versatile modifications and a wide range of applications in various fields .
Properties
IUPAC Name |
3-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S2/c1-2-16-9(14-15-11(16)17)8-7(12)6-4-3-5-13-10(6)18-8/h3-5H,2,12H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSXEIKCLXRLNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(C3=C(S2)N=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.